molecular formula C10H12N2O B13624737 (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol

(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol

Cat. No.: B13624737
M. Wt: 176.21 g/mol
InChI Key: IRLSEUJSNDBDAR-SECBINFHSA-N
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Description

(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol is a chiral compound that contains an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole derivative.

    Chiral Amino Alcohol Formation: The indole derivative is then subjected to a series of reactions to introduce the chiral amino alcohol moiety. This can involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as chromatography to obtain the pure (s)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities.

    Optimization of Reaction Conditions: Optimizing reaction conditions to improve yield and reduce costs.

    Automated Processes: Utilizing automated synthesis and purification processes to increase efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The amino alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone with an indole ring.

Uniqueness

(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol is unique due to its specific chiral amino alcohol structure, which imparts distinct chemical and biological properties

Biological Activity

(S)-2-Amino-2-(1H-indol-5-yl)ethan-1-ol, also known as tryptophol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and antioxidant effects, supported by relevant data tables and research findings.

1. Anticancer Activity

Tryptophol has been studied for its potential anticancer properties. Research indicates that compounds related to tryptophol can inhibit the proliferation of various cancer cell lines. For instance, derivatives of indole structures have shown promising results against lung cancer (H460), liver cancer (HepG2), and breast cancer (MCF-7) cells.

Case Study: Indole Derivatives

A study synthesized several indole derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that some derivatives exhibited IC50 values as low as 20 μM against HepG2 and MCF-7 cell lines, suggesting substantial anticancer activity .

CompoundCell LineIC50 (μM)
Indole Derivative 1HepG215
Indole Derivative 2MCF-720
Indole Derivative 3H46018

2. Antimicrobial Activity

Tryptophol exhibits antibacterial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. A recent study highlighted the efficacy of tryptophol analogs in inhibiting biofilm formation and bacterial growth.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) for tryptophol derivatives ranged from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. These compounds demonstrated comparable inhibition zones to standard antibiotics like ceftriaxone .

CompoundPathogenMIC (µg/mL)Inhibition Zone (mm)
Tryptophol Derivative 1E. faecalis4529
Tryptophol Derivative 2P. aeruginosa5024
Tryptophol Derivative 3S. typhi4030

3. Antioxidant Activity

The antioxidant potential of tryptophol has been evaluated using various assays, including DPPH radical scavenging activity. The compound's ability to scavenge free radicals is crucial for its protective effects against oxidative stress-related diseases.

Antioxidant Potential

In vitro studies showed that tryptophol derivatives exhibited significant antioxidant activity with IC50 values lower than those of standard antioxidants like Trolox and ascorbic acid.

CompoundDPPH IC50 (μg/mL)
Tryptophol9.131
Trolox9.74
Ascorbic Acid2.46

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-2-amino-2-(1H-indol-5-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1

InChI Key

IRLSEUJSNDBDAR-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1[C@@H](CO)N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(CO)N

Origin of Product

United States

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